Cl-C6-PEG4-C3-COOH
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cl-C6-PEG4-C3-COOH involves multiple steps, starting with the preparation of the chloroalkane and polyethylene glycol segments. The chloroalkane segment is typically synthesized through the chlorination of hexanol, while the polyethylene glycol segment is prepared through the polymerization of ethylene oxide . These segments are then linked together through etherification reactions under controlled conditions, often involving the use of catalysts such as sulfuric acid or hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and ensure the stability of the final product .
Chemical Reactions Analysis
Types of Reactions
Cl-C6-PEG4-C3-COOH undergoes various chemical reactions, including:
Substitution Reactions: The chloroalkane segment can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Esterification: The carboxylic acid group can react with alcohols to form esters under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides.
Esterification: Reagents include alcohols and acids, with catalysts such as sulfuric acid or hydrochloric acid.
Major Products
Scientific Research Applications
Cl-C6-PEG4-C3-COOH is widely used in scientific research, particularly in the field of proteolysis targeting chimeras (PROTACs). Its applications include:
Chemistry: Used as a linker in the synthesis of HaloPROTACs, facilitating the targeted degradation of specific proteins.
Biology: Employed in studies involving protein degradation and the investigation of protein function.
Industry: Used in the production of specialized chemicals and materials for research and development.
Mechanism of Action
Cl-C6-PEG4-C3-COOH functions as a linker in HaloPROTACs, facilitating the targeted degradation of proteins. The mechanism involves the formation of a ternary complex between the target protein, the proteolysis targeting chimera, and an E3 ubiquitin ligase . This complex leads to the ubiquitination and subsequent degradation of the target protein by the proteasome . The chloroalkane segment of this compound plays a crucial role in binding to the target protein, while the polyethylene glycol segment provides flexibility and solubility .
Comparison with Similar Compounds
Similar Compounds
Cl-C6-PEG4-C3-NH2: Similar structure but with an amine group instead of a carboxylic acid group.
Cl-C6-PEG4-C3-OH: Similar structure but with a hydroxyl group instead of a carboxylic acid group.
Uniqueness
Cl-C6-PEG4-C3-COOH is unique due to its carboxylic acid group, which allows for further functionalization and conjugation with other molecules. This makes it highly versatile in the synthesis of various HaloPROTACs and other specialized compounds .
Properties
Molecular Formula |
C18H35ClO6 |
---|---|
Molecular Weight |
382.9 g/mol |
IUPAC Name |
6-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]hexanoic acid |
InChI |
InChI=1S/C18H35ClO6/c19-9-5-1-2-6-10-22-12-14-24-16-17-25-15-13-23-11-7-3-4-8-18(20)21/h1-17H2,(H,20,21) |
InChI Key |
DQFXVBKFPVKFQX-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCl)CCOCCOCCOCCOCCCCCC(=O)O |
Origin of Product |
United States |
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